2,3,5,6-Tetrafluoro-4-methoxybenzoic acid

Catalog No.
S669693
CAS No.
3153-01-3
M.F
C8H4F4O3
M. Wt
224.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,3,5,6-Tetrafluoro-4-methoxybenzoic acid

CAS Number

3153-01-3

Product Name

2,3,5,6-Tetrafluoro-4-methoxybenzoic acid

IUPAC Name

2,3,5,6-tetrafluoro-4-methoxybenzoic acid

Molecular Formula

C8H4F4O3

Molecular Weight

224.11 g/mol

InChI

InChI=1S/C8H4F4O3/c1-15-7-5(11)3(9)2(8(13)14)4(10)6(7)12/h1H3,(H,13,14)

InChI Key

MWSDDXXQRTVVDO-UHFFFAOYSA-N

SMILES

COC1=C(C(=C(C(=C1F)F)C(=O)O)F)F

Canonical SMILES

COC1=C(C(=C(C(=C1F)F)C(=O)O)F)F

Proteomics research:

TFMBA finds use in the field of proteomics as a cleavage agent for the specific modification of proteins. This property allows researchers to study protein structure and function by selectively cleaving the protein at specific sites containing methionine residues. A study published in the Journal of the American Chemical Society demonstrates the effectiveness of TFMBA in cleaving proteins at methionine residues while leaving other amino acids intact [].

2,3,5,6-Tetrafluoro-4-methoxybenzoic acid is an organic compound characterized by its molecular formula C8H4F4O3C_8H_4F_4O_3 and a molecular weight of 224.11 g/mol. This compound features a benzoic acid structure with four fluorine atoms and a methoxy group attached to the benzene ring, making it a highly fluorinated aromatic compound. The presence of these functional groups contributes to its unique chemical properties and potential applications in various fields, including organic synthesis and pharmaceuticals .

  • Substitution Reactions: The fluorine atoms can be substituted with other functional groups using reagents such as Grignard reagents or organolithium compounds.
  • Oxidation Reactions: The methoxy group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions

  • Substitution: Grignard reagents (RMgX) or organolithium compounds (RLi) in anhydrous ether or tetrahydrofuran at low temperatures.
  • Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions .

Research indicates that 2,3,5,6-Tetrafluoro-4-methoxybenzoic acid exhibits biological activity that may influence various biological systems. Its fluorinated structure enhances metabolic stability and bioactivity, making it a subject of interest in medicinal chemistry. It has been utilized in studies investigating the effects of fluorinated aromatic acids on biological targets, including enzymes and receptors .

The synthesis of 2,3,5,6-Tetrafluoro-4-methoxybenzoic acid typically involves the fluorination of 4-methoxybenzoic acid. Common methods include:

  • Fluorination with Elemental Fluorine: Using elemental fluorine or fluorinating reagents like N-fluorobenzenesulfonimide under controlled conditions (e.g., dichloromethane or acetonitrile at low temperatures).
  • Continuous Flow Fluorination: An industrial method that allows for higher yields and purity through precise control over reaction parameters .

2,3,5,6-Tetrafluoro-4-methoxybenzoic acid serves various purposes across different sectors:

  • Organic Synthesis: Used as a building block for synthesizing fluorinated aromatic compounds.
  • Pharmaceuticals: Acts as an intermediate in drug synthesis where fluorinated moieties are crucial for enhancing bioactivity.
  • Specialty Chemicals: Employed in producing polymers and agrochemicals due to its unique properties .

The interaction studies involving 2,3,5,6-Tetrafluoro-4-methoxybenzoic acid focus on its mechanism of action within biological systems. Research has indicated that this compound interacts with specific molecular targets such as enzymes or receptors. Understanding these interactions is vital for exploring its potential therapeutic applications and biological effects .

Several compounds share structural similarities with 2,3,5,6-Tetrafluoro-4-methoxybenzoic acid. Notable examples include:

  • 2,3,5,6-Tetrafluoro-4-hydroxybenzoic acid
  • 2,3,5,6-Tetrafluoro-4-methylbenzoic acid
  • 2,3,5,6-Tetrafluoro-4-aminobenzoic acid

Uniqueness

The uniqueness of 2,3,5,6-Tetrafluoro-4-methoxybenzoic acid lies in the presence of the methoxy group. This feature imparts distinct chemical reactivity and physical properties compared to its analogs. The combination of multiple fluorine atoms with the methoxy group allows for unique interactions in biological systems and enhances its utility in organic synthesis .

XLogP3

1.8

Wikipedia

2,3,5,6-tetrafluoro-4-methoxybenzoic acid

Dates

Last modified: 08-15-2023

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